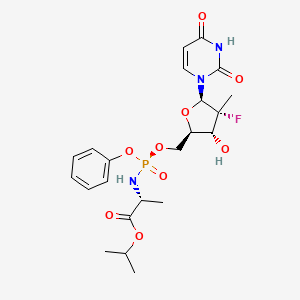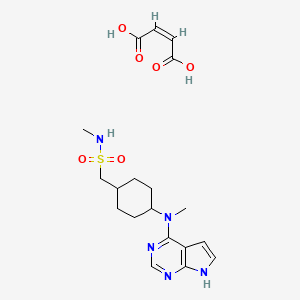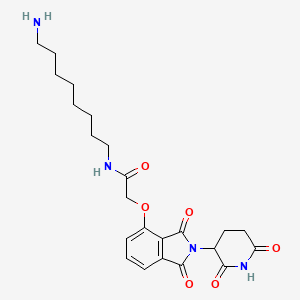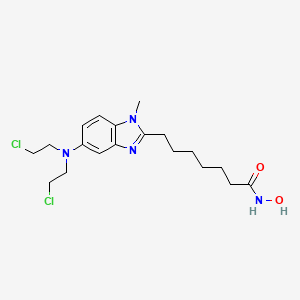
替诺他莫司汀
描述
Tinostamustine, also known as EDO-S101, is a novel compound that combines the properties of an alkylating agent and a histone deacetylase inhibitor. This dual-action molecule is designed to enhance drug access to DNA strands, induce DNA damage, and counteract its repair in cancer cells. Tinostamustine has shown promise in preclinical and clinical studies for its potential to treat various types of cancer, including glioblastoma and multiple myeloma .
科学研究应用
Tinostamustine has a wide range of scientific research applications, including:
Cancer Treatment: Tinostamustine is being investigated for its potential to treat various cancers, including glioblastoma, multiple myeloma, and Hodgkin lymphoma. .
Epigenetic Studies: As a histone deacetylase inhibitor, tinostamustine is used in research to study epigenetic modifications and their effects on gene expression.
Combination Therapy: Tinostamustine is being explored in combination with other therapies, such as radiotherapy and immunotherapy, to enhance treatment efficacy
作用机制
Target of Action
Tinostamustine, also known as EDO-S101, is a first-in-class alkylating deacetylase inhibitor . It primarily targets histone deacetylases (HDACs) and DNA . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
Tinostamustine is a multi-action therapy designed to improve drug access to DNA strands, induce DNA damage, and counteract its repair in cancer cells . The vorinostat moiety of tinostamustine targets and binds to HDACs . This leads to an accumulation of highly acetylated histones, which results in an induction of chromatin remodeling, a modulation of gene expression, an inhibition of tumor cell division, and the induction of tumor cell apoptosis .
Biochemical Pathways
Tinostamustine affects the biochemical pathways related to DNA damage and repair, and histone acetylation . It increases the efficacy of the alkylating DNA damage through deacetylase-mediated chromatin relaxation . Furthermore, it increases CD38 expression in myeloma cell lines, an effect that occurs in parallel with an increment in CD38 histone H3 acetylation levels .
Pharmacokinetics
The pharmacokinetics of tinostamustine are currently under investigation . It is administered according to baseline platelet count over 60 minutes on Day 1 of a 21-day cycle .
Result of Action
Tinostamustine has shown antiproliferative and pro-apoptotic effects in preclinical studies . It has been observed to possess stronger antiproliferative and pro-apoptotic effects than those observed for vorinostat and bendamustine alone . It also increases the sensitivity of myeloma cells to daratumumab through its different cytotoxic mechanisms .
Action Environment
The action of tinostamustine can be influenced by various environmental factors. For instance, the efficacy of tinostamustine can be affected by the patient’s baseline platelet count . .
生化分析
Biochemical Properties
Tinostamustine is a pan HDAC inhibitor, inhibiting HDAC1, HDAC2, HDAC3, and HDAC6 . It interacts with these enzymes, leading to increased acetylation levels of histone H3 . This effect occurs in parallel with an increment in CD38 expression in myeloma cell lines .
Cellular Effects
Tinostamustine has shown strong antitumor activity in HL60 and Daudi cells . It possesses stronger antiproliferative and pro-apoptotic effects than those observed for vorinostat and bendamustine alone . It also increases CD38 expression in myeloma cell lines, an effect that occurs in parallel with an increment in CD38 histone H3 acetylation levels .
Molecular Mechanism
Tinostamustine works by improving access to the DNA strands within cancer cells, breaking them, and counteracting damage repair . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Tinostamustine has been shown to possess stronger antiproliferative and pro-apoptotic effects than those observed for vorinostat and bendamustine alone and similar to their combination . Over time, it reduces the expression and increases the time of disappearance of γH2AX, indicative of reduced signal and DNA repair .
Dosage Effects in Animal Models
In animal models, tinostamustine has shown significant therapeutic activity with suppression of tumor growth and prolongation of disease-free survival (DFS) and overall survival (OS) in orthotopic intra-brain models
Metabolic Pathways
It is known that tinostamustine interacts with enzymes such as HDAC1, HDAC2, HDAC3, and HDAC6 , which could influence metabolic flux or metabolite levels.
准备方法
Synthetic Routes and Reaction Conditions: Tinostamustine is synthesized by combining the DNA-damaging effects of bendamustine with the histone deacetylase inhibitory properties of vorinostat. The synthesis involves multiple steps, including the formation of a benzodiazepine ring and the attachment of alkylating and deacetylase inhibitory groups .
Industrial Production Methods: Industrial production of tinostamustine involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .
化学反应分析
Types of Reactions: Tinostamustine undergoes various chemical reactions, primarily involving its alkylating and deacetylase inhibitory functions. These reactions include:
Alkylation: Tinostamustine can alkylate DNA, leading to the formation of cross-links and DNA strand breaks.
Deacetylation Inhibition: The compound inhibits histone deacetylases, leading to increased acetylation of histone proteins and altered gene expression
Common Reagents and Conditions:
Alkylation: Common reagents include DNA substrates, and the reaction typically occurs under physiological conditions.
Deacetylation Inhibition: The inhibition of histone deacetylases is achieved using tinostamustine under cell culture conditions
Major Products Formed:
DNA Adducts: Alkylation leads to the formation of DNA adducts and cross-links.
Acetylated Histones: Inhibition of deacetylases results in increased levels of acetylated histones
相似化合物的比较
Tinostamustine is unique due to its dual-action mechanism, combining the properties of an alkylating agent and a histone deacetylase inhibitor. Similar compounds include:
Bendamustine: An alkylating agent used in cancer treatment.
Vorinostat: A histone deacetylase inhibitor used in cancer therapy
Tinostamustine stands out by integrating these two mechanisms into a single molecule, potentially offering enhanced therapeutic benefits compared to using the individual components separately .
属性
IUPAC Name |
7-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-N-hydroxyheptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28Cl2N4O2/c1-24-17-9-8-15(25(12-10-20)13-11-21)14-16(17)22-18(24)6-4-2-3-5-7-19(26)23-27/h8-9,14,27H,2-7,10-13H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISXTRIGVCKQBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236199-60-2 | |
| Record name | Tinostamustine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236199602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tinostamustine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15147 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TINOSTAMUSTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29DKI2H2NY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


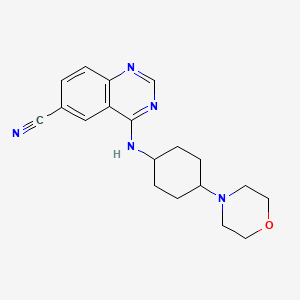
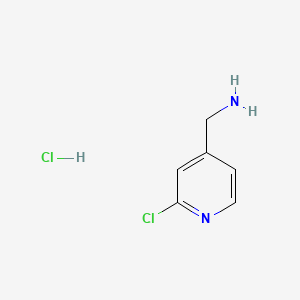



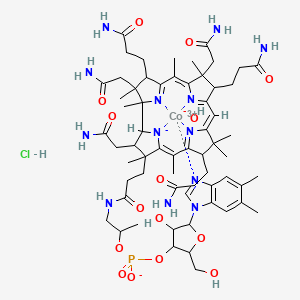
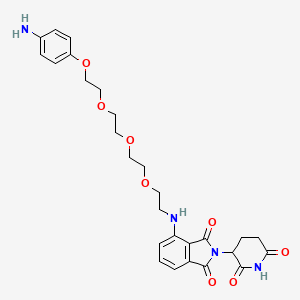
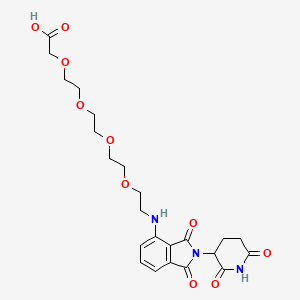
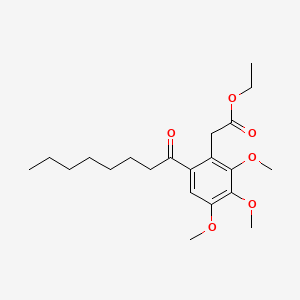
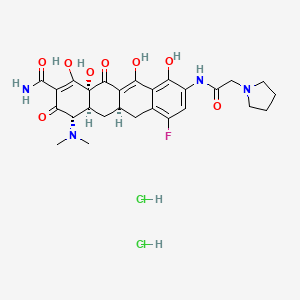
![2-iodo-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride](/img/structure/B560569.png)
